2,3,6-Trimethylpyridine

Overview

Description

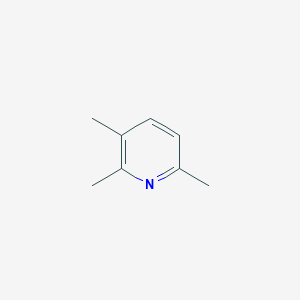

2,3,6-Trimethylpyridine is a pyridine derivative with methyl substituents at the 2-, 3-, and 6-positions of the aromatic ring. It is structurally distinct from other trimethylpyridine isomers, such as 2,4,6-trimethylpyridine (collidine), due to the spatial arrangement of its methyl groups. This compound has been identified in microbial volatiles (e.g., S. litoris bacteria) and shale oil extracts, though its full characterization in natural sources remains incomplete .

Preparation Methods

Gas-Phase Catalytic Synthesis Using Methyl Ethyl Ketone and Formaldehyde

The predominant method for synthesizing 2,3,6-trimethylpyridine involves the gas-phase reaction of methyl ethyl ketone (MEK), formaldehyde, and ammonia over modified HZSM-5 zeolite catalysts . This approach leverages the acidic and shape-selective properties of zeolites to direct the formation of specific trimethylpyridine isomers.

Reaction Mechanism and Conditions

The reaction proceeds via a condensation-cyclization mechanism, where MEK and formaldehyde undergo aldol condensation to form unsaturated intermediates, which subsequently react with ammonia to yield pyridine derivatives. Critical parameters include:

-

Temperature : 350–400°C to balance reaction kinetics and catalyst stability.

-

Molar Ratios : MEK:formaldehyde:ammonia = 1:1:2–3 for optimal selectivity.

-

Space Velocity : 0.25–1 h⁻¹ to minimize side reactions like coking .

Catalyst Modifications and Performance

Modifying HZSM-5 zeolites with metals such as Pb, Fe, or La enhances both activity and selectivity. Table 1 summarizes the impact of catalyst composition on this compound yields:

| Catalyst Modification | 2,3,6-Collidine Yield (%) | MEK Conversion (%) |

|---|---|---|

| Pb (5 wt%) | 27.4 | 93.5 |

| Fe (5 wt%) | 22.2 | 93.5 |

| La (5 wt%) | 19.5 | 99.3 |

Lead-modified catalysts exhibit superior selectivity due to enhanced Lewis acidity, which promotes cyclization over polymerization. In contrast, lanthanum-doped zeolites achieve near-complete MEK conversion but favor tetramethylpyridine byproducts .

Alternative Carbonyl Precursors: 2-Butanol

Replacing MEK with 2-butanol alters the reaction pathway, yielding a distinct isomer distribution. This method, while less efficient, provides insights into steric and electronic effects on product formation.

Reaction Parameters and Outcomes

Using 2-butanol at 350°C with HZSM-5 (Pb-modified) yields 18.7% 2,3,6-collidine alongside 18.7% 2,3,5-collidine . The lower selectivity stems from the bulkier alkoxy intermediates, which hinder precise cyclization.

Comparative Analysis of Methodologies

Efficiency and Scalability

The MEK-formaldehyde-ammonia route is industrially favored due to higher yields (19.5–27.4%) and continuous operation capabilities. In contrast, 2-butanol-based synthesis remains limited to batch processes with moderate efficiency.

Environmental and Economic Considerations

Zeolite catalysts are reusable, reducing waste generation. However, Pb modification raises concerns about metal leaching, necessitating post-reaction treatments.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it to the corresponding dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine carboxylic acids.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Role as a Solvent and Reagent:

2,3,6-Trimethylpyridine serves as a solvent in various chemical reactions due to its polar nature and ability to dissolve a wide range of organic compounds. It is often used in the synthesis of heterocyclic compounds and as a reagent in the preparation of complex organic molecules.

Case Study: Synthesis of N-acyl Aminocoumarins

In a study focused on synthesizing N-acyl aminocoumarins, this compound was employed as a solvent. The reaction conditions allowed for high yields under mild conditions, showcasing its utility in organic synthesis .

Coordination Chemistry

Ligand Properties:

As a ligand, this compound can form stable complexes with various metal ions. Its steric and electronic properties make it suitable for stabilizing transition metal complexes.

Case Study: Gold(III) Complexes

Research has demonstrated that this compound can be utilized to synthesize gold(III) complexes that exhibit anticancer properties. The complex trichloro(2,4,6-trimethylpyridine)Au(III) was grafted onto nanoporous silica (MCM-41) for drug delivery applications. This study highlighted the cytotoxic effects of the gold complex on cancer cell lines and its potential for therapeutic use .

Environmental Applications

Indicator in Environmental Studies:

this compound has been identified as a useful diagnostic indicator in environmental studies. Its presence in water samples can indicate contact with shale oils or other pollutants.

Case Study: Alkylpyridines in Water Analysis

A study analyzed alkylpyridines, including this compound, in surface waters adjacent to oil shale facilities. The findings suggested that these compounds could serve as biomarkers for environmental contamination .

Biological Effects

Neuropharmacological Research:

In neuropharmacological studies, collidine has shown effects on neurotransmitter release and has been investigated for its impact on neural tissues.

Case Study: Effects on Rat Pineal Gland

Research indicated that collidine affects the pineal gland's function by influencing monoamine release. This suggests potential implications for understanding neurotransmitter dynamics and neuropharmacology .

Industrial Applications

Use in the Production of Pesticides and Pharmaceuticals:

Collidine is also employed in the synthesis of various agrochemicals and pharmaceuticals due to its ability to facilitate reactions that produce biologically active compounds.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2,3,6-trimethylpyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen atom. In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

The positions of methyl groups on the pyridine ring significantly influence steric effects, solubility, and reactivity. A comparative analysis of key isomers is provided below:

| Property | 2,3,6-Trimethylpyridine | 2,4,6-Trimethylpyridine (Collidine) | 3,4,5-Trimethylpyridine |

|---|---|---|---|

| CAS Number | Not fully documented | 108-75-8 | 20579-43-5 |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₁N |

| Molecular Weight | 121.18 (estimated) | 121.18 | 121.18 |

| Boiling Point | Not available | 171–173°C | 205–207°C (Literature) |

| Key Applications | Microbial volatiles, research | Analytical internal standard, iodination reagent | Synthetic intermediates |

| Safety Notes | Not for fragrance/flavor use | Generally recognized as safe in synthesis | Limited data |

Key Observations :

- Steric Effects : The 2,3,6-isomer has adjacent methyl groups, creating conformational hindrance that reduces binding affinity in kinase inhibition studies compared to unsubstituted pyridines .

- Solubility and Volumetric Properties: 2,4,6-Trimethylpyridine forms stable complexes with proton-donating molecules (e.g., methanol), with calculated association energies explaining its miscibility behavior . Data for this compound in such systems are lacking.

Mechanistic Insights :

- In drug design, substituting pyridine with this compound in cabozantinib analogs abolished c-Met kinase inhibition due to steric clashes, whereas unsubstituted pyridine retained activity .

- Lipophilicity (log P) differences between isomers may explain variations in membrane permeability and biological interactions .

Biological Activity

2,3,6-Trimethylpyridine, also known as collidine, is a nitrogen-containing heterocyclic compound with the molecular formula . It is a colorless liquid that is slightly soluble in water and has been identified in low-temperature coal tar and coal soot. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Weight : 135.18 g/mol

- Density : 0.913 g/cm³

- Solubility : Slightly soluble in water; more soluble in organic solvents .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties :

- Neuroprotective Effects :

- Cytotoxicity :

Toxicological Aspects

While this compound shows promise in various applications, its toxicity profile must be considered:

- Acute Toxicity : Exposure to high concentrations can lead to respiratory irritation and central nervous system effects. The lethal dose (LD50) values vary depending on the exposure route and species studied.

- Chronic Effects : Long-term exposure has been linked to potential carcinogenic effects based on animal studies; however, human data remains limited .

Case Study 1: Antimicrobial Activity

A study conducted by Riley et al. demonstrated that collidine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. This suggests that collidine could be a useful compound in developing new antimicrobial agents .

Case Study 2: Neuroprotection

In a neurotoxicity study involving rat cortical neurons exposed to oxidative stress-inducing agents, collidine was found to significantly reduce cell death compared to untreated controls. The study concluded that collidine's neuroprotective effects may involve the modulation of oxidative stress pathways .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,6-Trimethylpyridine in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves alkylation or methylation of pyridine derivatives. For example, methylation of pyridine using methyl halides or methanol in the presence of catalysts like ZnCl₂ or P₂O₅ can yield trimethylated products. However, regioselectivity must be controlled to favor the 2,3,6-isomer. Purification via fractional distillation or recrystallization is critical to isolate the desired product, as by-products (e.g., 2,4,6-isomers) are common .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on GHS classifications for structurally similar pyridines (e.g., 2,4,6-Trimethylpyridine), researchers should:

- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors .

- Store the compound away from ignition sources due to potential flammability (H226) .

- Dispose of waste via certified hazardous waste handlers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry by identifying methyl group positions (e.g., distinct chemical shifts for 2,3,6-substitution vs. other isomers) .

- GC-MS : Useful for purity assessment and identifying volatile by-products .

- FT-IR : Detects functional groups (e.g., C-H stretching in methyl groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer : Discrepancies in properties like vapor pressure or boiling points may arise from impurities or measurement techniques. To address this:

- Use high-purity samples (>99%) verified via GC-MS .

- Employ standardized methods (e.g., Swietosławski ebulliometry for vapor pressure measurements, as described for 2,4,6-Trimethylpyridine) .

- Cross-validate data with computational models (e.g., COSMO-RS) to reconcile experimental and theoretical values .

Q. What strategies optimize the purity of this compound during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use Lewis acids like AlCl₃ to enhance regioselectivity and reduce by-products .

- Chromatographic Purification : Preparative HPLC with polar stationary phases (e.g., C18) can separate isomers .

- Crystallization : Solvent selection (e.g., ethanol/water mixtures) improves yield and purity .

Q. What are the potential applications of this compound in catalytic or pharmaceutical research?

- Methodological Answer :

- Coordination Chemistry : Its methyl groups can act as electron-donating substituents, enhancing ligand-metal binding in catalysis (e.g., Pd-catalyzed cross-coupling reactions) .

- Pharmaceutical Intermediates : The compound’s stability and solubility make it a candidate for synthesizing heterocyclic drugs (e.g., analogs of pyridine-based kinase inhibitors) .

- Solvent Effects : Study its role as a co-solvent in reactions requiring non-polar environments .

Properties

IUPAC Name |

2,3,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-5-7(2)9-8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBIMNXEDGNJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051731 | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,6-collidine is a colorless liquid with a density of 0.913 g / cm3. Slightly soluble in water. Found in low-temperature coal tar and coal soot., Colorless liquid; [CAMEO] | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 345 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.922 (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1462-84-6, 29611-84-5 | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Collidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G31C4W0MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12 °F (NTP, 1992) | |

| Record name | 2,3,6-COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.